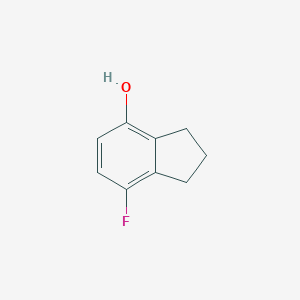

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECZUQIIUUOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571754 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161178-24-1 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-4-indanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 7-fluoro-4-indanol, a fluorinated derivative of indanol with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. This approach is designed to empower researchers in their experimental design and decision-making processes.

Introduction: The Significance of Fluorinated Indanols

Indanol scaffolds are prevalent in numerous biologically active molecules and natural products. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] 7-fluoro-4-indanol, by virtue of its specific substitution pattern, presents a unique combination of a secondary alcohol, a fluoroaromatic ring, and a bicyclic core, making it an intriguing candidate for further investigation in drug discovery programs and as a building block in organic synthesis.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of 7-Fluoro-4-indanol

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Molecular Formula | C₉H₉FO | Based on the chemical structure. |

| Molecular Weight | 152.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other simple indanol derivatives. |

| Melting Point | 60-75 °C | Expected to be slightly higher than 1-indanol (50-54 °C) due to the polar C-F bond potentially increasing crystal lattice energy. The melting point of fluorinated compounds generally increases with the number of fluorine atoms.[2] |

| Boiling Point | ~250-260 °C (at 760 mmHg) | The boiling point is anticipated to be higher than that of 1-indanol (245 °C) due to increased polarity and molecular weight. |

| pKa (hydroxyl proton) | 13-14 | The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to make the hydroxyl group slightly more acidic than that of 1-indanol (pKa ~15). |

| Solubility | Soluble in methanol, ethanol, acetone, and other polar organic solvents. Sparingly soluble in water. | The hydroxyl group imparts some water solubility, but the bicyclic aromatic core and fluorine atom increase lipophilicity. Fluorination can impact solubility in complex ways.[3] |

Proposed Synthesis of 7-Fluoro-4-indanol

A plausible and efficient synthetic route to 7-fluoro-4-indanol involves the reduction of the corresponding ketone, 7-fluoro-1-indanone. The synthesis of 7-fluoro-1-indanone has been documented and can be achieved from 2-fluorobenzoic acid.[4]

Workflow for the Synthesis of 7-Fluoro-4-indanol

Caption: Proposed two-step synthesis of 7-fluoro-4-indanol.

Experimental Protocol: Reduction of 7-Fluoro-1-indanone

This protocol is a general guideline and may require optimization.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoro-1-indanone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add distilled water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-fluoro-4-indanol.

Predicted Spectroscopic Data and Structural Elucidation

The following spectroscopic characteristics are predicted for 7-fluoro-4-indanol and are essential for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom will introduce characteristic splitting patterns (J-coupling) in both the proton and carbon NMR spectra.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) and ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts for 7-Fluoro-4-indanol

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Considerations |

| 1-CH(OH) | ~5.2 (t) | ~75 (d, J≈3 Hz) | The proton at the carbinol center will be a triplet due to coupling with the adjacent CH₂ group. The carbon will show a small coupling to the fluorine. |

| 2-CH₂ | ~2.0-2.2 (m) | ~30 | A complex multiplet due to coupling with protons at C1 and C3. |

| 3-CH₂ | ~2.8-3.0 (m) | ~35 | Shifted downfield relative to C2 due to proximity to the aromatic ring. |

| 4-C(OH) | - | ~145 (d, J≈15 Hz) | The carbon bearing the hydroxyl group will be coupled to the fluorine. |

| 5-CH | ~6.8 (t) | ~115 (d, J≈4 Hz) | Aromatic proton ortho to the hydroxyl group. |

| 6-CH | ~7.1 (dd) | ~128 (d, J≈8 Hz) | Aromatic proton meta to both the hydroxyl and fluorine. |

| 7-C(F) | - | ~160 (d, J≈245 Hz) | A large C-F coupling constant is characteristic. |

| Ar-C-H | ~6.9 (dd) | ~118 (d, J≈22 Hz) | Aromatic proton ortho to the fluorine. |

| Ar-C | - | ~140 (d, J≈2 Hz) | Quaternary aromatic carbon. |

| Ar-C | - | ~125 (d, J≈6 Hz) | Quaternary aromatic carbon. |

| OH | Variable (s, broad) | - | The chemical shift is dependent on concentration and solvent. Can be exchanged with D₂O.[5] |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and large chemical shift range.[6]

-

Predicted Chemical Shift: A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring. For fluorinated aromatic compounds, the shift can be predicted, and for a fluorine atom ortho to a hydroxyl group, a downfield shift relative to fluorobenzene is expected.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and fluoroaromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands for 7-Fluoro-4-indanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3600-3200 | Strong, broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium, multiple bands |

| C-O Stretch (secondary alcohol) | ~1100-1050 | Strong |

| C-F Stretch (aromatic) | ~1270-1100 | Strong, sharp |

The broadness of the O-H stretch is due to hydrogen bonding.[5]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 152.

-

Key Fragmentation Pathways:

Chemical Reactivity and Stability

The reactivity of 7-fluoro-4-indanol is primarily dictated by the secondary alcohol and the fluoroaromatic ring.

Reactions of the Secondary Alcohol

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 7-fluoro-4-hydroxy-1-indanone, using standard oxidizing agents (e.g., PCC, Swern oxidation).

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

-

Etherification: Formation of ethers can be achieved under appropriate conditions (e.g., Williamson ether synthesis).

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen using reagents like SOCl₂ or PBr₃.[9][10]

Reactivity of the Fluoroaromatic Ring

The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, the hydroxyl group is a strongly activating, ortho-, para-directing group. The combined effect of these two substituents will influence the regioselectivity of electrophilic substitution reactions. Nucleophilic aromatic substitution of the fluorine atom is also a possibility under harsh conditions.

Stability and Storage

7-fluoro-4-indanol is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[11]

Analytical Methodologies

For the analysis of 7-fluoro-4-indanol, standard chromatographic techniques are recommended.

Workflow for Analytical Characterization

Caption: General workflow for the analytical characterization of 7-fluoro-4-indanol.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is suitable for the separation of this moderately polar compound.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the hydroxyl group.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (likely around 260-270 nm).

HPLC is generally preferred for non-volatile substances.[12]

Gas Chromatography (GC)

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-17).

-

Injection: Split/splitless injection.

-

Temperature Program: A temperature gradient will be necessary to ensure good separation and peak shape.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS).

GC is suitable for volatile and semi-volatile compounds.[13]

Safety and Handling

As with all fluorinated organic compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Fire Safety: While not highly flammable, be aware that combustion of fluorinated compounds can produce hazardous gases like hydrogen fluoride.[14]

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of 7-fluoro-4-indanol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its expected physicochemical properties, a viable synthetic route, predicted spectroscopic data, reactivity profile, and appropriate analytical methods. This information is intended to serve as a valuable resource for researchers, enabling them to confidently incorporate 7-fluoro-4-indanol into their research and development endeavors.

References

- Kubiczek, K., & Wzorek, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- Berger, S. (n.d.). An Overview of Fluorine NMR.

- Ferreira, C. I. C., et al. (2018). Fluorinated Ionic Liquids: Properties and Applications.

- Shafi, S., & Gani, A. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Kubiczek, K., & Wzorek, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- BenchChem. (2025).

- Erker, G., et al. (1993). Process for the preparation of substituted indanones, and their use.

- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.

- Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.

- The Organic Chemistry Tutor. (2023, January 3).

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Reusch, W. (n.d.). Alcohol Reactivity.

- National Academies of Sciences, Engineering, and Medicine. (2022). Guidance on PFAS Exposure, Testing, and Clinical Follow-Up.

- LibreTexts. (2023, August 29).

- OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. OpenStax.

- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis. ChemicalBook.

- Palacký, J. (n.d.). Table of Characteristic IR Absorptions.

- LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- Phenomenex. (2025, June 6).

- Chay, S. C., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal.

- Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.

- Bruns, J., & Haufe, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 32–44.

- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.

- LibreTexts. (n.d.). Alcohols Important Reactions. Jack Westin.

- Hasegawa, T. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. The Chemical Record, 17(10), 903–917.

- Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Verma, P. M., & Wagner, P. A. (2003). Evaluation of polycyclic aromatic hydrocarbons in gasoline by HPLC and GC-MS. Journal of environmental monitoring, 5(4), 579–583.

- Kubiczek, K., & Wzorek, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- University of Cambridge. (n.d.). Chemical shifts.

- Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.

- Shoemaker, J. E., & Lutes, C. C. (2021). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials.

- The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube.

- Coin, I., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology, 17(2), 296–302.

- Wang, Y., et al. (2021). Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. Toxics, 9(12), 346.

- Roche, M., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(4), 643–651.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

- Dr. Uma Shankar. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube.

- Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.

- Ghorbani, M., et al. (2020). Determination of polycyclic aromatic hydrocarbons in non-alcoholic beer by mechanical stir bar sorptive extraction-gas chromatography. Journal of the Saudi Society of Agricultural Sciences, 19(5), 329–335.

- Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8049–8058.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- Budisa, N., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 13, 983292.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 14. fluoropolymers.eu [fluoropolymers.eu]

A Technical Guide to the Structural Elucidation of 7-Fluoro-2,3-dihydro-1H-inden-4-ol

Abstract: The precise structural elucidation of novel or synthesized small molecules is a cornerstone of modern drug discovery and chemical development. The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's pharmacological profile, making unambiguous characterization essential.[1] This guide provides an in-depth, multi-technique workflow for the definitive structural confirmation of 7-Fluoro-2,3-dihydro-1H-inden-4-ol, a fluorinated indanol derivative. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, focusing on a synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) methods. This document serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with similar analytical challenges.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the introduction of a fluorine atom also presents a unique analytical challenge: its precise location on a molecular scaffold must be confirmed with absolute certainty. An incorrect assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

This compound is a compound of interest as a potential building block in the synthesis of more complex pharmaceutical agents. Its indanol core is a common motif in biologically active molecules, and the fluoro-substitution pattern dictates its steric and electronic properties. This guide establishes a self-validating system of experiments to confirm its structure.

Part 1: Initial Assessment - Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion peak.

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm).

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺. For this compound (C₉H₉FO), the expected monoisotopic mass is 152.0637 u. The [M+H]⁺ ion would be expected at m/z 153.0715.

-

Use the instrument's software to calculate the elemental composition from the exact mass, confirming the formula C₉H₉FO.

-

Interpreting the Data: Degree of Unsaturation

Once the molecular formula (C₉H₉FO) is confirmed, the degree of unsaturation (DoU) can be calculated to infer the presence of rings and/or double bonds.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 9 + 1 - (9/2) - (1/2) + (0/2) = 10 - 5 = 5

A DoU of 5 is consistent with the proposed structure, which contains a benzene ring (DoU = 4) and a five-membered ring (DoU = 1).

Part 2: The Core of Elucidation - A Multi-dimensional NMR Approach

While MS provides the formula, NMR spectroscopy provides the atomic connectivity, painting a detailed picture of the molecular structure. For a fluorinated compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential for unambiguous assignment.[3][4]

The Logic of the NMR Workflow

The workflow is designed as a system of cross-validation. ¹H NMR identifies proton environments and their neighbors. ¹³C NMR identifies all unique carbon environments. ¹⁹F NMR focuses specifically on the fluorine's electronic environment and its coupling to nearby protons. Finally, 2D NMR experiments (COSY, HSQC, HMBC) act as the definitive bridge, connecting all the individual pieces of the puzzle.[3][5][6]

Caption: Integrated workflow for structural elucidation.

One-Dimensional NMR Analysis

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.[7]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[8][9]

-

Predicted 1D NMR Data and Interpretation

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) | Rationale / Key Observations |

| H1 | ~5.2 ppm (t) | C1: ~75 ppm | Benzylic proton adjacent to OH group, coupled to H2 protons. | |

| H2 | ~2.5-3.0 ppm (m) | C2: ~30 ppm | Methylene protons on the 5-membered ring. | |

| H3 | ~2.8-3.2 ppm (m) | C3: ~35 ppm | Benzylic methylene protons. | |

| OH | Broad singlet | Chemical shift is concentration and solvent dependent. | ||

| H5 | ~6.8 ppm (d) | C5: ~115 ppm (d, J_CF) | Aromatic proton ortho to the OH group, coupled to H6. | |

| H6 | ~7.0 ppm (dd) | C6: ~125 ppm (d, J_CF) | Aromatic proton coupled to both H5 and the fluorine at C7. | |

| F7 | C7: ~158 ppm (d, J_CF) | ~ -120 ppm (s) | The fluorine atom's position is confirmed by its coupling to C6 and C7a. | |

| C4 | C4: ~150 ppm (d, J_CF) | Phenolic carbon, deshielded by the OH group. | ||

| C3a, C7a | C3a, C7a: ~130-145 ppm | Quaternary carbons of the fused ring system. |

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) for C-F can be large and are diagnostic.[2]

Two-Dimensional NMR: Connecting the Fragments

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[10][11]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Expected Correlations: A cross-peak between the H1 proton and the H2 protons, and between the H2 and H3 protons, would confirm the aliphatic spin system of the cyclopentanol ring. A cross-peak between H5 and H6 would confirm their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6]

-

Expected Correlations: This would definitively link each proton signal (H1, H2, H3, H5, H6) to its corresponding carbon signal (C1, C2, C3, C5, C6), validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for piecing together the final structure. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[6][10]

-

Causality and Key Correlations:

-

Confirming the Ring Fusion: A correlation from the aliphatic H3 protons to the aromatic quaternary carbon C7a and the aromatic C4 carbon is crucial. This three-bond correlation bridges the aliphatic and aromatic portions of the molecule.

-

Placing the Fluorine: A correlation from the aromatic proton H6 to the fluorine-bearing carbon C7 provides definitive evidence for the fluorine's position. Similarly, a correlation from the H5 proton to C7 would further solidify this assignment.

-

Placing the Hydroxyl Group: A correlation from the H5 proton to the hydroxyl-bearing carbon C4 confirms the position of the -OH group relative to the rest of the aromatic ring.

-

Caption: Key HMBC correlations confirming the molecular backbone.

Part 3: Orthogonal Verification and Final Confirmation

While the NMR data provides a comprehensive picture, orthogonal methods can offer final, self-validating proof.

Mass Spectrometry Fragmentation Analysis

In Electron Ionization (EI) MS, molecules fragment in predictable ways. For this compound, two key fragmentation pathways are expected for alcohols: alpha-cleavage and dehydration.[12][13][14][15]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This is less likely to be the primary fragmentation for this specific cyclic alcohol.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation pathway for alcohols.[15] This would result in a significant peak at m/z 134 (152 - 18).

Observing a strong M-18 peak provides excellent supporting evidence for the presence of the hydroxyl group.

Infrared (IR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.

-

Expected Absorptions:

-

O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of an alcohol's hydroxyl group.

-

C-F Stretch: A strong absorption in the range of 1000-1350 cm⁻¹ indicates the presence of a carbon-fluorine bond.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the aromatic ring.

-

Conclusion

The structural elucidation of this compound is achieved through a logical, multi-step analytical workflow. High-resolution mass spectrometry confirms the molecular formula C₉H₉FO. A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and critically, HMBC, provides the unambiguous atomic connectivity. The key HMBC correlations between the aliphatic and aromatic regions, coupled with the characteristic carbon-fluorine couplings observed in the ¹³C NMR spectrum, definitively place the fluorine atom at the C7 position and the hydroxyl group at the C4 position. Supporting data from MS fragmentation patterns (loss of water) and FTIR (presence of O-H and C-F stretches) provide orthogonal validation of the proposed structure. This systematic approach ensures the highest level of scientific integrity and provides a robust template for the characterization of other novel fluorinated compounds.

References

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9p1jS1tu4a1tLM7NGcGO9iJLyYhuMU4QTQPySju060dkNL_ZzvZTIQ8wPFpNLaYMVK4aDe3MCfStbUPKlNzMsm0WoJLwLOi053vCCeJWePRTnlSdLMRUbesY_ahrIemQIIjN7-trHnOTJdoUJTs9ditf0WBP98S6ow==]

- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlWF-3ru7JrBaTjIKHopUwOOKz2g0-dqIXqabW7-hBFHYUE2Tipuuosc08qfbmDeT94Mka2DPXl8pbnE98ueeoQ46mHUjd08hyQJU39RB2rrNRHq9bx-jt7_4cZIpTc0K8l9LF4TwJqZgU1mgYsMNmVnNulSTN7w==]

- Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University Department of Chemistry and Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLS1LBA9PoFZ7akRNv7OSTv68XFApRVaN7FabOX2kZSyhE_PGMD9fd5nYFmdRjAhRdVv31gTZ2wZsvnM8qbf4G0Z4lw4j_ywfjztpzaiO53uSLz633erWSy0WN08tumVIKT4SIhDmy_DnXxcSbonDcE6UpY5XcSybMjqqy]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBGT7vP_B3hDhQxsYBSxtsxrPYPjq9KZsIaRPr74sxxfb8xzMlj0EMcd8UbHutRFU-e91d-efBujAP4twq8c_SOnYKzaLNKJsZvl2hFpCRF5BhfbmYf0yjnRw2N4J59eWPWDycw1on6ay99mABNvMA6XblysP9TQdGHQWoMw9Dw72Jogs61mxKGFrgKOAGE-xyzAvTdAJmst3y7ydXpmipMytOxomZ8JOjXcc1fhTQeIcAmWr_kfTrjiThTRax-pbHbGCi3tHIYCWUelM5WvItDUa4HEvkQctC3nnVmttbUwItdcZK97DcmanygBShWuPzktrdFOUfnbaoF93h47nqCtwZHMMLmi8=]

- JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzivJqkHB6WjLC2sLZNjp6BDh1urF_CoGvTe7wqA107r1I60GCJGP459rSTedZA0cm_hs5j8EqRojE8YGXASRzjSf3IZMdO6CUswyrEDD8KTfmYgqT0grjvd_BfpQ6ZWdas2T0]

- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Q4rVxsMhod7gSH3Szw1WoTz6tYXCKoEepDNEQHnXwuUQsTn-iu9jSCsbefH2vCxwqVAAvlpzsxCle-pFyMdL8TckDCw2TuAAzBug2NOs9sUnkm9mRcSM5Ah4eIE9otUrZaOXhHzoU9BmAj8BKw==]

- Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8MX5jV9WWvZOVujCIk7L5i9wnZHA3BBYsg032iW5eXbsXTLod2Sr0fZCC7zxI6inYIifpD-q97usJR71tMmseVqJP6dHKqeLkw44UrqB8fCZivdTi7vk73_kWhrzbAfZl7iV8UtQLK-evCH4=]

- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIcwbWcOs2bgVcugMUVXn5Y6Ze16ZD4YeoOplXoWuaynnoTk4hJ3bQyNP0G2r6crbDTbQczoQvcXOAw8J1nMQF9QPumdTl16Bl8n5m6PkNMpfdj-vCuAQG5ocifGecTPdwp1YFLw73XDl_CDxefd5UKr-JEcPEIp7jHd2Q7hFXYVvn7WlhYUlOiKyyXJEuBJKHeokjqqnQNN8AditvOacVJpye3JPFczUyz7e1U3DmT1jYzij_EiPZ97x0DY3oqja5RRzItli69_Kx0x6Qab-uUBQ-5I3G7FtPIfZ4t3Uxrf1_3nZqUcSQJ8Gt321AIp_hTAKjnIE8T1xFXgGxU4sNZlwuuZgVfV-coJ7qWcNopUqSA3wFKI2Mo7w=]

- ResearchGate. (2020). Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkJ0AOIy8GNGMx29-U07Mnohg4krbPE-I_08jhezsu8Hqly2R59MnrMA8bSdFbE3YJQgBIF54zML_AgxmWQFHCHLnZjSghOd_bGDug76yNbCVZZIfnb76rDF_poXwXfUZe5kvLuUS7KefVOZlWvyJE0AHM15b2T5nt7C6wnxlBzHfGUTcPG6pa_zscaJr3N67FzUf94w4Wyg3lbf5TTRanoK03IkUISdRCzVWAuAalg-REQOo0Yx1fBth4XrvMJ-pZdfoVfqTBaB6Wz3pTXfBU-V6ZBweKo0KRvW57tVw2y7PG7AKoQT2fnDOCerM777lYOQaMHbpH-xu-w==]

- Hou, Y. et al. (2014). 1H and 13C NMR assignments of two new indolic enamide diastereomers from a mangrove endophytic fungus Aspergillus sp. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFsdEP64PTv7cqqT5DtdO7qZa0vQbzvAjzEhxkTsbh17gKjBBQKaXs0OyLNh_-DWfnv6yYwQRfdRiVY2KiiIsf3bm3dIecN2wav3SeSunazGJjJ09JgFpeZs0_Xt1xEJz7qDCN]

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzV-FQmLA4tU101RMfpm8zfMtHhLQ528_vSuv38DUq4KPhfmilFKThuYnkekZ2am1wwVcmdcRX5utZ_LP4nAdKPXiHi0m1XrNFHTpz0vcA2WpL3te8JxRwh774tPlxZbxt25ZFgDQ=]

- YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWRQpDlqd7mPjusashajzHomRtrL15L6VdRBvg6qV05FxFPrbG0TvxCl1tqgIVcAmz80IEcNRb0oBVQU_iVCujIefEe4FQVl2OzUUTUHis6bcMxbX-qPw76kZkZAMA0LO33xXlWek=]

- Cornell University eCommons. (n.d.). Structural Elucidation of An Unknown Compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNYKFQzYOsncUvvylpAJR78I70Rw_mrl9DaTZBHFkIZP2iWnqsq6gFTYqGLWQbAnyjDnb_bD9_YL3Al4NH_VKQqxdvLQazB8Yrfluwl56q3aYd7B5Qlph4DqGfGlamlYSObpI_pRTixsE2MLxKTCA6X2qcVXOjgHzLNWCHenzB-zFNipF4uqLZFI7Y72gCtMALhIKk83B7FOGpBmiQy6c=]

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNtYWLBJPWAcIf72ipwJPNiGTa2kpVb5BPW7Fyxh0qyM8kmIt0Dv4dzGkQlW5rCQ1aEuLdxpfJsZdrSCNnoN5LNqiMkiqz90YPoVfjlrEgZ83_mAhFmTdBVzerXMepx8uR-NtxcC6chVuOqLNCOLNbsP14TSs0UaeASTm52Oovcf686nTFwqwX0ZU_OKJmIGYRq0uX2ngDo2kzFh6KOAQ=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Navigating the Spectral Landscape of Fluorinated Indanols: A Technical Guide to the ¹H and ¹³C NMR Spectra of 7-fluoro-2,3-dihydro-1H-inden-4-ol

For distribution to researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The fluorinated indanol scaffold, in particular, is a privileged structural motif found in a variety of biologically active compounds. A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of such compounds in solution.

Core Principles: The Influence of Fluorine and Hydroxyl Substituents on NMR Spectra

The ¹H and ¹³C NMR spectra of 7-fluoro-2,3-dihydro-1H-inden-4-ol are dictated by the interplay of the chemical environment of each nucleus, primarily influenced by the electron-withdrawing nature of the fluorine and hydroxyl groups, as well as through-bond scalar (J) couplings.

-

Chemical Shift (δ): The chemical shift of a nucleus is a measure of its electronic environment. The highly electronegative fluorine atom exerts a strong deshielding effect on nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced on the directly attached carbon and diminishes with distance. The hydroxyl group also influences the electronic environment, though its effect is generally less pronounced than that of fluorine.

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei gives rise to spin-spin coupling, which results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and stereochemical relationship between the coupled nuclei. In the case of this compound, we expect to observe:

-

¹H-¹H (Vicinal and Geminal) Coupling: Coupling between protons on adjacent carbons (vicinal) and on the same carbon (geminal).

-

¹H-¹⁹F Coupling: Coupling between protons and the fluorine atom, which can occur over several bonds.

-

¹³C-¹⁹F Coupling: Coupling between carbon nuclei and the fluorine atom, which is particularly useful for assigning carbon signals.

-

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ is expected to exhibit distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~5.2 - 5.4 | t | J(H1,H2a) ≈ 7-8, J(H1,H2b) ≈ 7-8 |

| H-2a | ~2.0 - 2.2 | m | |

| H-2b | ~2.5 - 2.7 | m | |

| H-3a | ~2.8 - 3.0 | m | |

| H-3b | ~3.0 - 3.2 | m | |

| H-5 | ~6.8 - 7.0 | t | J(H5,H6) ≈ 8-9 |

| H-6 | ~6.6 - 6.8 | dd | J(H6,H5) ≈ 8-9, J(H6,F) ≈ 10-12 |

| OH | Variable | br s |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5 - 7.5 ppm):

-

H-6: This proton is expected to appear as a doublet of doublets due to coupling with the adjacent proton H-5 (ortho coupling, ³JHH) and the fluorine atom at C-7 (meta coupling, ⁴JHF). The through-space coupling to fluorine is also a possibility.

-

H-5: This proton will likely be a triplet due to coupling with the two neighboring protons (H-6 and the proton at C-4, which is a hydroxyl group). However, given the hydroxyl group, this may appear as a doublet of doublets or a more complex multiplet.

-

-

Aliphatic Region (δ 2.0 - 5.5 ppm):

-

H-1: The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the aliphatic protons, appearing as a triplet due to coupling with the two geminal protons at C-2.

-

H-2 Protons: These two diastereotopic protons will exhibit distinct chemical shifts and will likely appear as complex multiplets due to geminal coupling to each other and vicinal coupling to the protons at C-1 and C-3.

-

H-3 Protons: These protons, adjacent to the aromatic ring, will also be diastereotopic and appear as complex multiplets due to geminal coupling and vicinal coupling to the protons at C-2.

-

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will typically appear as a broad singlet.

Diagram of Predicted ¹H-¹H and ¹H-¹⁹F Coupling Network

Caption: Predicted spin-spin coupling network in this compound.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals. The chemical shifts are influenced by the substituents and the hybridization of the carbon atoms. A key feature will be the presence of ¹³C-¹⁹F coupling, which can be observed as doublets for the carbons close to the fluorine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

| C-1 | ~70 - 75 | |

| C-2 | ~30 - 35 | |

| C-3 | ~35 - 40 | |

| C-3a | ~140 - 145 | Small (⁴JCF) |

| C-4 | ~150 - 155 | Small (³JCF) |

| C-5 | ~115 - 120 | Small (³JCF) |

| C-6 | ~110 - 115 (d) | ~20 - 25 (²JCF) |

| C-7 | ~155 - 160 (d) | ~240 - 250 (¹JCF) |

| C-7a | ~130 - 135 | Small (²JCF) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Region (δ 110 - 160 ppm):

-

C-7: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield shifted. This signal will be a doublet in the proton-decoupled spectrum.

-

C-6 and C-7a: These carbons, ortho to the fluorine, will show smaller two-bond couplings (²JCF) and will also appear as doublets.

-

C-4 and C-5: The carbons meta to the fluorine will have even smaller three-bond couplings (³JCF), which may not always be resolved.

-

C-3a: The carbon para to the fluorine will have the smallest four-bond coupling (⁴JCF), which is often not observed.

-

C-4: The carbon bearing the hydroxyl group will also be significantly downfield shifted.

-

-

Aliphatic Region (δ 30 - 75 ppm):

-

C-1: The carbon attached to the hydroxyl group will be the most downfield aliphatic carbon.

-

C-2 and C-3: These methylene carbons will appear in the typical aliphatic region.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate apodization (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon (unless C-F coupling is being observed).

-

Set a wider spectral width to cover the full range of carbon chemical shifts (~0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Use a sufficient relaxation delay to ensure quantitative accuracy if needed.

-

Workflow for NMR Data Acquisition and Analysis

Caption: A typical workflow for acquiring and analyzing NMR data for an organic compound.

The Role of Two-Dimensional (2D) NMR Spectroscopy

For an unambiguous assignment of all proton and carbon signals in this compound, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For example, a cross-peak between the signals of H-1 and the H-2 protons would confirm their vicinal relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

Conclusion

While experimental data for this compound is not readily found in the public domain, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental NMR principles and known substituent effects. The presence of the fluorine atom is expected to introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra, providing a wealth of structural information. This guide provides a comprehensive theoretical framework for the interpretation of the NMR spectra of this and related fluorinated indanols, and outlines the experimental procedures necessary for their acquisition and analysis. The combined use of 1D and 2D NMR techniques will enable the complete and unambiguous structural elucidation of this important class of molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Gunther, H. (2013).

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Mass spectrometry analysis of 7-fluoro-2,3-dihydro-1H-inden-4-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-fluoro-2,3-dihydro-1H-inden-4-ol

Preamble: The precise and accurate characterization of pharmaceutical intermediates is a non-negotiable cornerstone of drug development. This guide provides a comprehensive, technically-grounded methodology for the mass spectrometric analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document transcends a standard operating procedure. It elucidates the scientific rationale behind each methodological choice, ensuring a robust, reproducible, and self-validating analytical framework.

Strategic Foundation: Analyte-Centric Method Design

The molecular architecture of this compound dictates our analytical approach. Its key features—a polar hydroxyl group, a fluorine substituent, and a fused ring system—present specific opportunities and challenges for mass spectrometric analysis. Our strategy is therefore built upon a synergistic combination of liquid chromatography for physical separation and high-resolution mass spectrometry for definitive identification and structural elucidation. LC-MS is an indispensable tool used throughout the drug development process, from discovery to quality control.[1][2]

The Ionization Imperative: Electrospray Ionization (ESI)

The transition from a liquid phase to gas-phase ions is the critical first step in mass spectrometry. For this compound, Electrospray Ionization (ESI) is the superior choice.

-

Causality of Choice: ESI is a "soft" ionization technique ideal for polar molecules.[3][4] The presence of the hydroxyl (-OH) group on the indanol structure provides a readily available site for protonation in an acidic mobile phase, efficiently forming a protonated molecule, [M+H]⁺. This gentle process minimizes premature fragmentation in the ion source, preserving the crucial molecular ion for accurate mass determination. While other techniques like Atmospheric Pressure Chemical Ionization (APCI) are available, ESI is generally preferred for its compatibility with a wider range of polar analytes and its tendency to produce stable molecular ions.[5]

The Analyzer Mandate: High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, particularly in complex matrices where isobaric interferences may be present, high-resolution mass spectrometry (HRMS) is essential. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide the mass accuracy required to confirm the elemental composition of the analyte and its fragments. This capability is critical for impurity profiling and metabolite identification in pharmaceutical analysis.[2]

The Analytical Workflow: From Sample to Spectrum

A meticulously planned workflow ensures reproducibility and data integrity. The process integrates sample preparation, chromatographic separation, and mass spectrometric detection into a seamless analytical chain.

Figure 1: End-to-end workflow for the LC-HRMS analysis of this compound.

Experimental Protocol: A Step-by-Step Guide

A. Reagents and Materials:

-

This compound reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials

B. Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) methanol/water solution.

-

Working Solutions: Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards across the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and precision.

C. Liquid Chromatography (LC) Parameters:

-

Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

D. Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Mode: Full Scan and Targeted MS/MS

-

Full Scan Range: m/z 100-400

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Gas (N₂) Temperature: 400 °C

-

Collision Gas: Argon

-

Collision Energy (for MS/MS): Ramp from 10-30 eV to generate a rich fragmentation spectrum.

Decoding the Data: From Mass to Molecular Identity

Molecular Ion Confirmation

The primary goal of the full scan analysis is to confirm the presence and elemental composition of the target analyte. The chemical formula for this compound is C₉H₉FO.[6]

| Ion Species | Description | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Molecule | 153.0710 |

| [M+Na]⁺ | Sodium Adduct | 175.0530 |

| [M+K]⁺ | Potassium Adduct | 191.0269 |

| Table 1: Theoretical exact masses for expected ions of this compound. |

HRMS data should confirm the [M+H]⁺ ion with a mass error of less than 5 ppm.

Structural Elucidation via Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of the [M+H]⁺ precursor ion (m/z 153.0710) is predictable based on established chemical principles.

Figure 2: Proposed primary fragmentation pathways for protonated this compound.

-

Primary Loss of Water: The most facile fragmentation for protonated alcohols is the neutral loss of H₂O (18.0106 Da), resulting in a prominent fragment ion at m/z 135.0604 . This occurs due to the stability of the resulting carbocation.

-

Loss of Hydrogen Fluoride (HF): A characteristic fragmentation for many fluorinated compounds is the neutral loss of HF (20.0062 Da).[7] This would yield a fragment ion at m/z 133.0648 . The relative abundance of this pathway depends on the stability of the resulting ion compared to the water-loss pathway.

-

Further Fragmentation: The ion at m/z 135.0604 can undergo further fragmentation, such as the loss of a methyl radical or other rearrangements, providing additional points of structural confirmation. For example, the loss of a CH radical could lead to a fragment at m/z 122.0526 .

Trustworthiness Through Validation

An analytical method is only as reliable as its validation. All quantitative applications of this method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). A validated LC-MS/MS method ensures robust and reliable determination of the analyte.[8] Key parameters to assess include:

-

Specificity: Demonstrating that the signal is unequivocally from the analyte.

-

Linearity & Range: Ensuring a proportional response to concentration over a defined range.

-

Accuracy & Precision: Confirming the closeness to the true value and the reproducibility of the measurement.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the sensitivity of the method.

By adhering to this comprehensive analytical framework, scientists can achieve a high degree of confidence in the identification, characterization, and quantification of this compound, supporting the rigorous demands of modern pharmaceutical development.

References

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, [Link]

-

4,7-difluoro-2,3-dihydro-1H-inden-1-ol. PubChem, National Center for Biotechnology Information, [Link]

-

Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate, [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs, [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, [Link]

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. PubMed, [Link]

-

Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio, [Link]

-

Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, [Link]

-

Current developments in LC-MS for pharmaceutical analysis. SciSpace, [Link]

-

Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories, [Link]

-

Mass Spectrometry Ionisation Techniques. Crawford Scientific, [Link]

-

LC/MS Applications in Drug Development. BioAgilytix, [Link]

-

A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews, [Link]

-

4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information, [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information (PMC), [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]

-

Mass Spectrometry Ionization Methods. Emory University, [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate, [Link]

-

LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Center for Biotechnology Information (PMC), [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS # 161178-24-1, 7-Fluoro-4-indanol, this compound - chemBlink [chemblink.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 7-fluoro-2,3-dihydro-1H-inden-4-ol

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 7-fluoro-2,3-dihydro-1H-inden-4-ol

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of this compound, a molecule of interest in synthetic chemistry and drug development. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups present within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[1][2] For researchers and professionals in the pharmaceutical and chemical sciences, a robust understanding of IR spectroscopy is fundamental for structural elucidation, reaction monitoring, and quality control. This document details the theoretical underpinnings of the expected IR spectrum of the title compound, provides a validated experimental protocol for data acquisition, and outlines a logical workflow for spectral interpretation, ensuring both scientific rigor and practical utility.

Molecular Structure and Spectroscopic Rationale

The predictive power of infrared spectroscopy stems from the principle that specific chemical bonds and functional groups vibrate at characteristic frequencies. The structure of this compound contains several distinct moieties, each with a unique IR signature. A thorough analysis requires deconstructing the molecule into these constituent parts.

The primary functional groups that will define the infrared spectrum are:

-

Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the aromatic ring is a dominant feature, and its spectral characteristics are highly sensitive to hydrogen bonding.[1][3]

-

Aromatic System: The substituted benzene ring possesses characteristic C-H and C=C stretching and bending vibrations.[4]

-

Alicyclic Methylene (-CH2-): The saturated five-membered ring contributes aliphatic C-H stretching and bending modes.

-

Aryl-Fluoride (C-F): The carbon-fluorine bond provides a strong, diagnostic absorption in the fingerprint region of the spectrum.[5]

The combination of these features creates a unique spectral "fingerprint," allowing for unambiguous identification and structural confirmation of the molecule.[2][4]

Caption: Molecular structure of this compound.

Predicted Infrared Absorption Profile

A detailed prediction of the IR spectrum is crucial for accurate interpretation. The expected absorption bands for this compound are summarized below. The causality behind these predictions lies in the bond strengths and atomic masses, which dictate the vibrational frequencies.[6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |

| 3500–3200 | O–H stretch (hydrogen-bonded) | Phenolic Hydroxyl | Strong, Broad ("Tongue") |

| ~3600 | O–H stretch (free) | Phenolic Hydroxyl | Weak to Medium, Sharp (if present) |

| 3100–3000 | C–H stretch | Aromatic | Medium, Sharp |

| 3000–2850 | C–H stretch | Aliphatic (-CH₂) | Medium, Sharp |

| 1600–1585 & 1500–1400 | C=C stretch (in-ring) | Aromatic | Medium to Strong, Sharp |

| 1470–1450 | C–H bend (scissoring) | Aliphatic (-CH₂) | Medium |

| 1360-1000 | C–F stretch | Aryl-Fluoride | Strong |

| 1260–1140 | C–O stretch | Phenolic | Strong, Sharp |

| 900–675 | C–H bend ("out-of-plane") | Aromatic | Strong |

Discussion of Key Regions:

-

Hydroxyl (O-H) Stretching Region (3500-3200 cm⁻¹): The most prominent feature of the spectrum is expected to be a strong and very broad absorption band for the O-H stretch, characteristic of hydrogen-bonded phenols.[4][7] The broadness arises from the ensemble of different hydrogen-bonding interactions within the sample, creating a continuum of vibrational energies.[3][8] A small, sharp peak around 3600 cm⁻¹ might be observed in dilute, non-polar solutions, corresponding to free, non-hydrogen-bonded hydroxyl groups.[7][8]

-

C-H Stretching Region (3100-2850 cm⁻¹): The line at 3000 cm⁻¹ serves as a critical diagnostic marker.[8][9] Weaker, sharp peaks appearing just above 3000 cm⁻¹ are definitive for the C-H bonds on the aromatic ring (sp² hybridized carbons).[4][9] Stronger, sharp peaks appearing just below 3000 cm⁻¹ are characteristic of the C-H bonds in the alicyclic portion of the molecule (sp³ hybridized carbons).[9][10]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information, though it can be complex.[2]

-

C-O and C-F Overlap: Two strong absorptions are expected here. The phenolic C-O stretch typically appears as a strong, sharp band between 1260-1140 cm⁻¹.[4][11] The C-F stretching vibration gives a strong band between 1360 and 1000 cm⁻¹.[5] The precise location of the C-F stretch is sensitive to its environment, but its high intensity is a key feature.[5][12] These two powerful absorptions may overlap, requiring careful analysis.

-

Aromatic Signatures: In addition to the C-H stretches, the aromatic ring will produce sharp C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹.[4][7] Furthermore, strong out-of-plane C-H bending absorptions between 900-675 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.[4]

-

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure data is reliable and reproducible, a validated protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its minimal sample preparation and robustness.

Instrumentation: A Fourier Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Protocol Steps:

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to thermally stabilize for at least 30 minutes. This step is critical to minimize baseline drift.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface.

-

Causality: Any residue from previous samples will appear in the spectrum. Use a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol and perform a final dry wipe.

-

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This is digitally subtracted from the sample spectrum to provide a clean spectrum of only the analyte.

-

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent, firm pressure to ensure intimate contact between the sample and the crystal.

-

Causality: The infrared beam only penetrates a few microns into the sample. Without good contact, the resulting spectrum will be weak and have poor signal-to-noise.

-

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

Data Processing & Cleaning: After acquisition, perform an ATR correction if available in the software. Clean the crystal surface thoroughly as described in Step 2.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Data Interpretation and Structural Validation

A systematic approach to spectral interpretation is key to avoiding misidentification. The following workflow ensures all key evidence is considered.

Caption: Logical workflow for spectral interpretation.

Validation Narrative:

-

Primary Functional Group Confirmation: The first check is for the broad O-H stretch between 3500-3200 cm⁻¹.[1][8] Its presence is the strongest initial confirmation of the phenolic hydroxyl group. Its absence would immediately indicate a problem with the sample's identity.

-

Hydrocarbon Skeleton Verification: Next, examination of the C-H stretching region around 3000 cm⁻¹ validates the hybrid hydrocarbon structure. The presence of peaks on both sides of the 3000 cm⁻¹ line is required to confirm the existence of both the aromatic (sp²) and alicyclic (sp³) C-H bonds.[9]

-

Substitution Confirmation: Moving to the fingerprint region, the presence of very strong absorptions in the 1360-1000 cm⁻¹ range provides evidence for the C-F and C-O bonds.[5][11] Finally, the appearance of sharp peaks in the 1600-1450 cm⁻¹ range confirms the C=C bonds of the aromatic ring.[4]

By systematically confirming the presence of each key functional group in its expected region, one can build a self-validating case for the correct identification of this compound. An IR spectrum alone may not distinguish between isomers, but it is exceptionally powerful at confirming the presence of the core structural components.[13]

References

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Interpret IR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum Interpretation Practice. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. IR Spectrum Interpretation Practice – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

The Biological Versatility of Fluorinated Indanols: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the biological activities of fluorinated indanol compounds, offering a technical resource for researchers, scientists, and professionals engaged in drug development. By leveraging the unique properties of fluorine, these scaffolds have emerged as promising candidates in various therapeutic areas, from neuroprotection to oncology. This document will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a framework for their rational design and development.

The Strategic Advantage of Fluorine in Indanol Scaffolds

The indanol core, a bicyclic aromatic structure, serves as a versatile scaffold in medicinal chemistry. The introduction of fluorine atoms into this structure is a strategic decision rooted in the unique physicochemical properties of fluorine.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the context of indanol derivatives, fluorination has been shown to enhance potency, selectivity, and pharmacokinetic profiles, making these compounds particularly attractive for therapeutic development.[1][2]

Neuroprotective Activities: Targeting Monoamine Oxidase B (MAO-B)

A significant area of interest for fluorinated indanols is in the treatment of neurodegenerative diseases, particularly through the inhibition of monoamine oxidase B (MAO-B).[3]

Mechanism of Action: Beyond Dopamine Preservation

MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[4] Its inhibition leads to an increase in synaptic dopamine levels, which can provide symptomatic relief in conditions like Parkinson's disease.[4] However, the neuroprotective effects of MAO-B inhibitors, including fluorinated indanols, extend beyond this primary mechanism.[5][6]

Research suggests that these compounds exert their neuroprotective effects through a multi-faceted approach:

-

Induction of Neurotrophic Factors: Treatment with MAO-B inhibitors has been associated with the upregulation of crucial neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[5] These factors promote neuronal survival, differentiation, and synaptic plasticity.

-

Anti-Apoptotic Effects: Fluorinated indanols can modulate apoptotic pathways by inducing the expression of anti-apoptotic proteins like Bcl-2, thereby protecting neurons from programmed cell death.[7]

-

Mitochondrial Protection: They help maintain mitochondrial function and integrity, which are often compromised in neurodegenerative disorders.[7][8]

-

Reduction of Oxidative Stress: By inhibiting MAO-B, these compounds reduce the production of reactive oxygen species (ROS) that are generated during dopamine metabolism, thus alleviating oxidative stress.[5][6]

-

Prevention of Protein Aggregation: Some MAO-B inhibitors have been shown to suppress the oligomerization and aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[7]

Figure 1: Mechanism of neuroprotection by fluorinated indanol MAO-B inhibitors.

Experimental Evaluation of Neuroprotective Effects

A comprehensive evaluation of the neuroprotective potential of fluorinated indanols involves a combination of in vitro and in vivo assays.[9]

Figure 2: In vitro workflow for evaluating neuroprotective activity.

This protocol is adapted from a discontinuous fluorometric method.[7]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

MAO-B Enzyme: Recombinant human MAO-B.

-

Substrate: Kynuramine.

-

Inhibitor: Fluorinated indanol compound dissolved in DMSO.

-

Stop Solution: 2 N NaOH.

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of the fluorinated indanol compound at various concentrations.

-

Add 60 µL of the MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 100 µL of 2 N NaOH.

-

Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Promising candidates from in vitro studies are further evaluated in animal models of neurodegeneration, such as rodent models of Parkinson's disease induced by neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA).[10] Evaluation includes behavioral tests to assess motor function, and post-mortem analysis of brain tissue to measure dopamine levels, neuronal loss, and markers of neuroinflammation and oxidative stress.[9][10]

Anticancer Activities: Targeting Cellular Proliferation

Fluorinated indanols have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[11][12]

Mechanism of Action: Disruption of Microtubule Dynamics and Beyond

One of the key mechanisms underlying the anticancer activity of certain indanone derivatives is the inhibition of tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[13][14] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15]

Beyond tubulin inhibition, fluorinated indanols may exert their anticancer effects through other mechanisms, including the modulation of various signaling pathways involved in cancer cell proliferation and survival.[16]

Figure 3: Anticancer mechanism of action of fluorinated indanols.

Experimental Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][17][18]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated indanol compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-